(2-Methoxy-3,5-dimethylphenyl)methanamine
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Overview
Description
(2-Methoxy-3,5-dimethylphenyl)methanamine is an organic compound with the molecular formula C10H15NO It is a derivative of methanamine, where the phenyl ring is substituted with methoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-3,5-dimethylphenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-3,5-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a palladium catalyst.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-3,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methoxy and dimethyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2-Methoxy-3,5-dimethylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxy-3,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-3-methylphenyl)methanamine
- (2-Methoxy-4,6-dimethylphenyl)methanamine
- (2-Methoxy-3,5-dimethylphenyl)ethanamine
Uniqueness
(2-Methoxy-3,5-dimethylphenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2-methoxy-3,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C10H15NO/c1-7-4-8(2)10(12-3)9(5-7)6-11/h4-5H,6,11H2,1-3H3 |
InChI Key |
LCMXZQKAYLPDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN)OC)C |
Origin of Product |
United States |
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